Ethyl 2-chloroquinoline-3-carboxylate
Overview
Description
Ethyl 2-chloroquinoline-3-carboxylate is a quinoline derivative that has garnered significant interest in the field of organic chemistry due to its versatile applications. The compound is characterized by the presence of a quinoline ring system substituted with an ethyl ester group at the third position and a chlorine atom at the second position. This structural configuration imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloroquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the base-catalyzed Friedlander condensation of o-aminobenzophenones with diethylmalonate to form ethyl 2-oxoquinoline-3-carboxylates. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and microwave-assisted synthesis are modern techniques that can enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to form corresponding quinoline derivatives.
Oxidation: Oxidative reactions can modify the quinoline ring system, leading to the formation of quinoline N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, primary amines, and thiols in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
Ethyl 2-chloroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an antimalarial and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 2-chloroquinoline-3-carboxylate is primarily attributed to its ability to interact with biological macromolecules. The compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and transcription. This inhibition leads to the disruption of cellular processes, resulting in antibacterial and anticancer effects .
Comparison with Similar Compounds
Ethyl 2-chloroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
- 2-chloroquinoline-3-carbaldehyde
- Ethyl 2-oxoquinoline-3-carboxylate
- Quinoline-3-carboxylic acid
Uniqueness:
- This compound : Unique due to the presence of both an ethyl ester group and a chlorine atom, which enhances its reactivity and potential biological activity.
- 2-chloroquinoline-3-carbaldehyde : Contains an aldehyde group, making it more reactive in condensation reactions.
- Ethyl 2-oxoquinoline-3-carboxylate : Lacks the chlorine atom, resulting in different reactivity and applications.
- Quinoline-3-carboxylic acid : Contains a carboxylic acid group, making it more acidic and suitable for different types of reactions .
Properties
IUPAC Name |
ethyl 2-chloroquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)14-11(9)13/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZRGYUIVNLMIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571712 | |
Record name | Ethyl 2-chloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16498-86-5 | |
Record name | 3-Quinolinecarboxylic acid, 2-chloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16498-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-chloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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